4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Gly-Pro-AMC involves the coupling of succinyl-glycyl-proline with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive fluorogenic substrate.
Industrial Production Methods
Industrial production of Suc-Gly-Pro-AMC follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
Suc-Gly-Pro-AMC primarily undergoes hydrolysis reactions catalyzed by prolyl endopeptidase. The hydrolysis of the amide bond between proline and 7-amino-4-methylcoumarin releases the fluorescent 7-amino-4-methylcoumarin, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common reagents used in these reactions include phosphate-buffered saline (PBS) and Tris-HCl buffer . The reaction conditions are optimized to maintain the stability of the substrate and the activity of the enzyme.
Major Products
The major product formed from the hydrolysis of Suc-Gly-Pro-AMC is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be quantitatively measured to determine the activity of prolyl endopeptidase .
Scientific Research Applications
Suc-Gly-Pro-AMC is widely used in scientific research for various applications:
Mechanism of Action
Suc-Gly-Pro-AMC exerts its effects by serving as a substrate for prolyl endopeptidase. The enzyme recognizes the proline residue in the substrate and cleaves the amide bond, releasing the fluorescent 7-amino-4-methylcoumarin . This fluorescence can be measured to determine the enzyme’s activity. The molecular target of Suc-Gly-Pro-AMC is the active site of prolyl endopeptidase, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Pro-AMC: Another fluorogenic substrate used to study prolyl endopeptidase activity.
Boc-Gly-Pro-AMC: A similar compound with a different protecting group, used in similar enzyme assays.
Uniqueness
Suc-Gly-Pro-AMC is unique due to its high sensitivity and specificity for prolyl endopeptidase. The succinyl group enhances the substrate’s solubility and stability, making it suitable for various biochemical assays . Additionally, the release of 7-amino-4-methylcoumarin upon hydrolysis provides a strong fluorescent signal, allowing for accurate and quantitative measurement of enzyme activity .
Properties
CAS No. |
80049-85-0 |
---|---|
Molecular Formula |
C21H23N3O7 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1 |
InChI Key |
NKEPCOOQNLGSLJ-HNNXBMFYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)CCC(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O |
Synonyms |
7-(succinyl-Gly-Pro)-4-methylcoumarinamide 7-SGPMC 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.